C3a (70-77)
Description
Overview of Complement Cascade Activation Pathways
There are three primary pathways that initiate the complement cascade: the classical, lectin, and alternative pathways. wikipedia.orgnih.gov While their initiation triggers differ, all three pathways converge at the cleavage of the central component, C3, a pivotal event in complement activation. immunology.orgnih.gov
The classical pathway is typically initiated when the C1 complex binds to antigen-antibody complexes, specifically those involving IgM and certain IgG subclasses. wikipedia.orgcreative-biolabs.com The C1 complex is a multi-protein unit composed of C1q, C1r, and C1s. creative-biolabs.com C1q is the recognition molecule that binds to the Fc portion of antibodies. creative-biolabs.com This binding induces a conformational change, leading to the activation of the serine proteases C1r and C1s. creative-biolabs.com Activated C1s then cleaves complement components C4 and C2. nih.gov This pathway can also be activated by direct binding of C1q to certain pathogen surfaces, apoptotic cells, or acute phase proteins like C-reactive protein. wikipedia.orglibretexts.org
The lectin pathway is initiated by the binding of pattern recognition molecules, such as Mannose-Binding Lectin (MBL) or ficolins, to specific carbohydrate patterns (e.g., mannose) on the surface of microorganisms. wikipedia.orgmdpi.com This pathway does not depend on antibodies. wikipedia.org MBL and ficolins are complexed with MBL-associated serine proteases (MASPs), primarily MASP-1 and MASP-2. creative-biolabs.comnih.gov Upon binding to a pathogen, MASP-2 is activated and, like the classical pathway, proceeds to cleave C4 and C2. immunology.orgwikipedia.org
The alternative pathway provides a crucial, antibody-independent surveillance mechanism of the innate immune system. assaygenie.comwikipedia.org It is continuously active at a low level through a process called "tick-over," which involves the spontaneous hydrolysis of C3 in the plasma to form C3(H₂O). nih.govwikipedia.org This altered C3 can then bind Factor B, which is subsequently cleaved by Factor D to form a fluid-phase C3 convertase (C3(H₂O)Bb). wikipedia.org The pathway is significantly amplified when C3b, generated by any of the three pathways, binds directly to a pathogen or damaged cell surface. wikipedia.orgsinobiological.com This surface-bound C3b binds Factor B, which is again cleaved by Factor D, forming the potent alternative pathway C3 convertase, C3bBb. wikipedia.org This enzyme is stabilized by Properdin (Factor P). wikipedia.orgwikipedia.org
Table 1: Key Initiators and Unique Components of the Complement Activation Pathways
| Pathway | Primary Initiator(s) | Unique Core Components |
|---|---|---|
| Classical | Antigen-Antibody Complexes (IgM, IgG), C-reactive protein, Pathogen surfaces wikipedia.orgcreative-biolabs.comlibretexts.org | C1 Complex (C1q, C1r, C1s) creative-biolabs.com |
| Lectin | Mannose-containing carbohydrates on pathogen surfaces wikipedia.org | Mannose-Binding Lectin (MBL), Ficolins, MASPs (MASP-1, MASP-2) mdpi.comcreative-biolabs.com |
| Alternative | Spontaneous C3 hydrolysis, Pathogen surfaces, Foreign materials nih.govwikipedia.org | Factor B, Factor D, Properdin sinobiological.comcreative-biolabs.com |
The classical, lectin, and alternative pathways, despite their different starting points, all converge to generate a C3 convertase. nih.govsinobiological.com This enzyme is the central checkpoint of the complement cascade. In the classical and lectin pathways, the C3 convertase is the C4b2b complex (often historically referred to as C4b2a). wikipedia.orgwikipedia.org In the alternative pathway, the C3 convertase is the C3bBb complex. wikipedia.org Both of these enzymes perform the same critical function: the proteolytic cleavage of Complement Component 3 (C3). wikipedia.orgsinobiological.com
Generation and Biological Significance of C3a Anaphylatoxin
The cleavage of C3 is a highly amplified event that propels the downstream functions of the complement system. wikipedia.org This process generates two biologically active fragments: C3b and the smaller C3a. immunology.org
C3 convertases (C4b2b and C3bBb) are serine proteases that act upon the abundant plasma protein C3. wikipedia.orgsinobiological.com The enzyme cleaves a single peptide bond in the α-chain of C3, releasing the small, 77-amino acid N-terminal fragment known as C3a. wikipedia.orgresearchgate.netresearchgate.net The larger fragment, C3b, exposes a reactive thioester bond that allows it to covalently attach to nearby surfaces, such as pathogens, marking them for destruction. nih.gov The release of C3a, a potent anaphylatoxin, into the local environment initiates a cascade of inflammatory responses. immunology.orgwikipedia.org
Properties
Molecular Formula |
C35H61N13O10 |
|---|---|
Molecular Weight |
823.9 g/mol |
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H61N13O10/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40) |
InChI Key |
LYTNSBOBASKUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N |
Origin of Product |
United States |
Molecular Mechanisms of Complement 3a 70 77 Action
Complement 3a Receptor (C3aR) Binding and Activation
The biological effects of C3a and its C-terminal fragments like C3a(70-77) are mediated through their specific binding to the Complement 3a Receptor (C3aR). lambris.comsynabs.be This binding event is the primary step that leads to receptor activation and subsequent cellular responses.
C3aR as a Class A G Protein-Coupled Receptor (GPCR)
The C3a receptor (C3aR) is a member of the Class A (rhodopsin-like) family of G protein-coupled receptors (GPCRs). synabs.bewikipedia.orgbiorxiv.org As a typical GPCR, it is an integral membrane protein characterized by seven transmembrane helices connected by intracellular and extracellular loops. lambris.comkarger.com The human C3aR consists of 482 amino acids and is distinguished by an unusually large second extracellular loop (ECL2). synabs.bewikipedia.org Upon agonist binding, C3aR primarily couples to heterotrimeric G proteins of the Gαi/o subtype, which in turn modulate downstream signaling pathways. biorxiv.orgbiorxiv.org The receptor is expressed on various immune cells, including mast cells, eosinophils, basophils, monocytes, and macrophages, underscoring its role in inflammatory and immune processes. synabs.bebiorxiv.org
Two-Site Binding Model for C3a-C3aR Interaction
The interaction between C3a and its receptor is best described by a "two-site" binding model, a paradigm also suggested for the C5a-C5aR interaction. biorxiv.orguva.esnih.govnih.gov This model posits two critical points of contact:
Primary Effector Site: The C-terminal region of C3a, specifically the pentapeptide sequence LGLAR (residues 73-77), engages with a primary effector site located within the transmembrane bundle of the C3aR. biorxiv.orguva.esnih.gov This interaction is considered indispensable for triggering receptor activation. biorxiv.org
Secondary Interaction Site: This site involves the core helical region of the C3a molecule interacting with the extracellular domains of the C3aR, most notably the second extracellular loop (ECL2). uva.esnih.gov This secondary interaction is thought to enhance binding affinity and specificity.
The second extracellular loop (ECL2) of the C3aR is unusually large, containing approximately 172 amino acids, and plays a crucial role as the secondary binding site. biorxiv.orguva.esnih.gov While studies have shown that a significant portion (up to 65%) of the central part of ECL2 can be removed without abolishing C3a binding, the regions of the loop adjacent to the transmembrane domains are vital. lambris.comuva.esnih.gov These areas contain multiple anionic aspartate residues that are believed to interact electrostatically with cationic residues in the C3a ligand. uva.esnih.gov This interaction helps to properly orient the C-terminus of C3a, allowing it to engage the primary activation site within the transmembrane pocket. uva.es Cryo-EM structural studies have further revealed that specific residues in ECL2, such as Tyrosine-174 (Y174), form hydrogen bonds with the critical C-terminal arginine of C3a, stabilizing the ligand-receptor complex. biorxiv.org
| Binding Site | C3a Region Involved | C3aR Region Involved | Key Function | Source(s) |
| Primary Effector Site | C-terminal LGLAR sequence | Transmembrane Domain (TMD) pocket | Triggers receptor activation | uva.es, nih.gov, biorxiv.org |
| Secondary Interaction Site | Cationic helical core | Anionic residues in Extracellular Loop 2 (ECL2) | Enhances binding affinity and specificity | uva.es, nih.gov, lambris.com |
Engagement of Transmembrane Core Residues
The binding of C3a and its C-terminal fragment to the C3a receptor (C3aR) is understood through a "two-site" binding model. biorxiv.orgfrontiersin.org This model involves an initial docking interaction followed by engagement of the peptide's active core within the transmembrane (TM) bundle of the receptor. The primary effector binding site is located in a cluster of transmembrane helices. frontiersin.org
The interaction of Complement 3a (70-77) with the transmembrane core of C3aR is critical for receptor activation. The C-terminal region of C3a, specifically the LGLAR motif, engages with charged residues within the transmembrane helices to trigger a conformational change. frontiersin.org The terminal arginine residue of the peptide is particularly vital; its removal, as seen in the metabolite C3a-desArg, leads to a near-complete loss of interaction with C3aR. frontiersin.orgbiorxiv.org Structural studies confirm that the C-terminus of C3a inserts into a binding pocket formed by residues in TM2, TM3, TM5, TM6, and TM7. researchgate.netresearchgate.net Key interactions involve the peptide's terminal arginine (Arg77) forming salt bridges with receptor residues such as Asp417. biorxiv.org This deep engagement within the transmembrane domain is the direct trigger for the conformational changes that lead to G protein coupling and activation. vulcanchem.com
Structural Insights into Agonist Recognition and C3aR Activation
Cryo-Electron Microscopy (Cryo-EM) Analysis of Ligand-Receptor Complexes
Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented, high-resolution views of the C3a receptor in various functional states. csic.es Researchers have successfully determined the structures of C3aR in its apo (ligand-free) state, an intermediate state, and a fully active state bound to a G protein. embopress.orgnih.gov Additionally, cryo-EM structures of the C3aR-G protein complex have been solved when bound to the endogenous ligand C3a, as well as when in the apo state. biorxiv.orgnih.gov
These structural snapshots, with resolutions often reaching around 2.5 to 3.6 Å, reveal the precise molecular interactions between the receptor and its ligands. embopress.org For instance, the structure of the C3a-C3aR-Gi complex shows how the C-terminal helix of C3a inserts into the transmembrane binding pocket. biorxiv.org The density maps are clear enough to model most of the receptor, the G protein heterotrimer, and the bound ligand, providing a definitive template for understanding agonist recognition. biorxiv.org The analysis of these complexes has been pivotal in visualizing the conformational landscape of C3aR activation, from the inactive state to the fully G protein-coupled active state. embopress.orgnih.gov
Comparison of C3a-C3aR and C5a-C5aR1 Interaction Topologies
Despite sharing sequence and structural similarities, the anaphylatoxins C3a and C5a bind to their respective receptors, C3aR and C5aR1, with high selectivity. biorxiv.orgresearchgate.net Cryo-EM has revealed that the binding topologies of these two ligand-receptor pairs are strikingly different. researchgate.net A surprising finding from comparative structural analysis is the diagonally opposite placement of C3a and C5a on their respective receptors. researchgate.net
While both peptides insert their C-terminal ends into the transmembrane bundle, the orientation of the main helical core of the ligands relative to the receptors is distinct. researchgate.netnih.gov This unique positioning helps to explain the subtype selectivity observed between the two signaling systems. researchgate.net Furthermore, although the C-terminal pentapeptide sequences of C3a and C5a are similar, the unique pocket topologies within C3aR and C5aR1 create specific interactions that confer ligand selectivity. nih.gov In contrast to C5aR1, the N-terminal loop of C3aR is not essential for efficient ligand recognition. biorxiv.org
Molecular Basis of Basal C3aR Activity
The C3a receptor is known to exhibit a high level of basal, or agonist-independent, activity. embopress.orgnih.gov This means the receptor can transition to an active signaling state even in the absence of a ligand. Cryo-EM structures of the apo, ligand-free C3aR coupled to a Gi protein have provided a molecular explanation for this phenomenon. biorxiv.orgembopress.org
These structures demonstrate that the receptor can adopt an active-like conformation capable of engaging and activating G proteins without an agonist. embopress.org This suggests that the energy barrier for C3aR to transition from an inactive to an active state is lower than for many other G protein-coupled receptors (GPCRs). embopress.org A comparison of the inactive C3aR structure with the inactive C5aR1 structure reveals distinct regulatory features that contribute to this high basal activity, including a unique orientation of helix 8 in C3aR. embopress.orgembopress.org This inherent instability and propensity to activate spontaneously is a key feature of C3aR signaling. biorxiv.org
Intracellular Signal Transduction Cascades
G Protein Coupling and Downstream Effects
The C3a receptor is a canonical G protein-coupled receptor (GPCR). wikipedia.org Upon activation by an agonist like Complement 3a (70-77), C3aR undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins. plos.org
Comprehensive studies have shown that C3aR preferentially couples to Gi/o family G proteins. nih.govnih.gov This coupling can be inhibited by pertussis toxin (PTX), a hallmark of Gi/o-mediated signaling. nih.gov The activation of Gi/o proteins by C3aR leads to the dissociation of the Gα and Gβγ subunits. nih.gov The Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, resulting in a dose-dependent suppression of cyclic AMP (cAMP) accumulation within the cell. biorxiv.org Simultaneously, the released Gβγ subunits can activate other downstream effectors, most notably Phospholipase C (PLC). unimib.it PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate Protein Kinase C (PKC), respectively. unimib.it This signaling cascade is fundamental to many of the pro-inflammatory functions of C3a, such as mast cell degranulation. plos.orgnih.gov
Data Tables
Table 1: Key Receptor Residues in C3aR Interacting with C3a/Agonists
| Receptor Region | Interacting Residue | Ligand Moiety | Interaction Type | Reference |
| TM2, TM3, TM5-7 | Multiple | C-terminal peptide | Forms binding pocket | researchgate.net |
| TM7 | Asp417 | C-terminal Arg77 | Salt bridge | biorxiv.org |
| ECL2 | Multiple | Helical core of C3a | Docking/Initial binding | researchgate.net |
| Transmembrane Core | Charged residues | C-terminal LGLAR | Effector binding | frontiersin.org |
Table 2: G Protein Coupling Profile of the C3a Receptor
| G Protein Family | Coupling Preference | Key Downstream Effect | Experimental Evidence | Reference |
| Gi/o | Primary | cAMP inhibition, Calcium mobilization | Pertussis toxin sensitivity, cAMP assays | biorxiv.orgnih.govnih.gov |
| Gq | Reported | Calcium mobilization via PLC | Functional assays in specific cell types | nih.gov |
| G12/13 | Reported | RhoA activation | Functional assays in specific cell types | nih.gov |
Compound Names
Gi Protein Activation and cAMP Inhibition
A principal signaling pathway initiated by Complement 3a (70-77) involves the activation of inhibitory G proteins (Gi/o). nih.govresearchgate.net The binding of the peptide to C3aR facilitates the coupling and activation of Gi proteins. researchgate.net This activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net Consequently, intracellular levels of cAMP are reduced. researchgate.netahajournals.org
This mechanism has been demonstrated in various cell types, including dendritic cells, where C3a binding to C3aR activates the Gi protein and subsequently inhibits cAMP production. researchgate.net Studies using pertussis toxin (PTX), which specifically uncouples Gi/o proteins from their receptors, have confirmed this pathway, as PTX treatment abolishes the cAMP inhibition response mediated by C3a fragments. nih.gov The peptide fragment C3a (63-77), which encompasses the 70-77 sequence, has been shown to be a potent agonist in Gi/o-mediated cAMP inhibition. nih.gov
Gα12/13 Coupling in Endothelial Cells
In addition to Gi/o proteins, the C3a receptor has been reported to couple with other G protein subtypes, including the Gα12/13 family, in a cell-type-specific manner. nih.govfrontiersin.org Specifically in endothelial cells, C3aR may couple to the pertussis toxin-insensitive Gα12 or Gα13 proteins. nih.gov Gα12/13 signaling in endothelial cells is implicated in a variety of cellular processes. researchgate.net While this coupling is an established potential pathway for the C3a receptor, further research is needed to fully elucidate the specific role of the Complement 3a (70-77) fragment in directly mediating Gα12/13 activation in this cell type.
MAPK Pathway Modulation
The mitogen-activated protein kinase (MAPK) cascade is a critical signaling network that regulates a wide array of cellular functions. Complement 3a (70-77), through C3aR activation, exerts a modulatory effect on different branches of the MAPK pathway.
Inhibition of MAPK/P38 Pathway
The effect of C3aR signaling on the p38 MAPK pathway appears to be highly context- and cell-type-dependent. In certain immune cells, such as dendritic cells (DCs), engagement of the C3aR by its agonists has been shown to mediate the inhibition of the MAPK/p38 pathway. researchgate.netnih.gov Pre-treatment of murine DCs with a C3aR agonist resulted in reduced phosphorylation of p38 MAP kinase. nih.gov This inhibitory effect on p38 signaling may contribute to the modulation of DC function and subsequent T-cell responses. researchgate.netnih.gov In contrast, in other cell types like astrocytes, C3a has been observed to activate the p38 MAPK pathway, highlighting the cell-specific nature of this signaling outcome. nih.gov
Activation of MAPK/ERK1/2 Pathway
In contrast to the variable effects on the p38 pathway, the activation of the extracellular signal-regulated kinase (ERK1/2) pathway by C3aR signaling is a more consistently reported phenomenon. researchgate.net Engagement of C3aR by C3a or its fragments leads to the phosphorylation and activation of the MAPK/ERK1/2 pathway. frontiersin.orgresearchgate.net This activation has been observed in multiple cell types, including human monocytes and dendritic cells, where it is linked to the regulation of cellular functions like antigen presentation and cytokine production. researchgate.netnih.gov Studies have confirmed that C3a fragments can effectively mediate ERK signaling in cells expressing the human C3aR.
Phosphoinositide Signaling
The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another major intracellular cascade that governs cell survival, growth, and metabolism.
Activation of PI3K/AKT Pathway
There is substantial evidence that Complement 3a (70-77) binding to C3aR triggers the activation of the phosphoinositide 3-kinase (PI3K)/AKT pathway. frontiersin.orgresearchgate.net Upon receptor activation, PI3K is recruited and activated, leading to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). frontiersin.org This second messenger facilitates the phosphorylation and activation of the serine/threonine kinase AKT. frontiersin.orgnih.gov This signaling axis has been identified as a key downstream effector of C3aR in various cells, including dendritic cells and T cells, where it contributes to the regulation of immune functions and cell survival. frontiersin.orgresearchgate.net The activation of the PI3K/AKT pathway is considered a fundamental mechanism through which C3a and its derivatives exert their biological effects. frontiersin.orgamegroups.org
Interactive Data Table: Comparative Bioactivity of C3a Fragments
| Ligand | Assay | Cell Type | Potency (EC₅₀) | Efficacy (% of Reference) |
| C3a (63-77) | cAMP Inhibition | HEK cells | 0.089 nM | 100% |
| C3a (63-77) | Calcium Influx | 3T3-L1 cells | ~10 nM | ~100% |
| mTLQP-21 | cAMP Inhibition | HEK cells | 10.4 nM | ~100% |
| hTLQP-21 | cAMP Inhibition | HEK cells | 107 nM | ~100% |
| mTLQP-21 | Calcium Influx | 3T3-L1 cells | ~1 µM | ~100% |
Phospholipase C-β (PLCβ) Activation and PIP2/DAG Hydrolysis
The signaling cascade of Complement 3a (70-77) begins with its binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). This binding event induces a conformational change in the receptor, enabling it to activate an associated heterotrimeric G protein. Evidence points towards the involvement of the Gq family of G proteins in this pathway. reactome.org Upon activation, the Gαq subunit dissociates and targets the membrane-associated enzyme, Phospholipase C-β (PLCβ). nih.gov
Activated PLCβ is a hydrolase that acts on a specific membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov PLCβ catalyzes the cleavage of PIP2 into two distinct second messenger molecules: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). nih.govreactome.org DAG is a lipophilic molecule that remains embedded in the plasma membrane, where it is free to activate other downstream targets, most notably protein kinase C (PKC). reactome.org
Inositol Trisphosphate (IP3) Production and Endoplasmic Reticulum Ca2+ Release
The second product of PIP2 hydrolysis, inositol 1,4,5-trisphosphate (IP3), is a soluble molecule that diffuses from the plasma membrane into the cytosol. reactome.orgwikipedia.org Its primary function is to act as a ligand for the IP3 receptor (IP3R), a ligand-gated Ca2+ channel located on the membrane of the endoplasmic reticulum (ER). nih.govnih.gov The ER serves as the cell's main internal reservoir of calcium ions.
The binding of IP3 to the IP3R triggers the opening of the channel, allowing for the rapid and passive diffusion of Ca2+ from the high-concentration environment of the ER lumen down its steep concentration gradient into the lower-concentration environment of the cytoplasm. nih.govnih.gov This action results in a sharp, transient increase in the intracellular Ca2+ concentration. pnas.org This initial release of calcium from internal stores is a critical initiating event in the cellular response to C3a (70-77) stimulation. researchgate.netnih.gov
Intracellular Calcium Mobilization Dynamics
The initial spike in cytosolic calcium due to release from the ER is typically transient. Sustained calcium signaling, which is often required for downstream cellular functions, is achieved through a secondary mechanism known as store-operated calcium entry (SOCE), which involves drawing calcium from the extracellular environment into the cell.
Extracellular Calcium Entry Mechanisms (STIM-Orai1, TRPC)
The depletion of Ca2+ from the endoplasmic reticulum is the trigger for SOCE. This depletion is detected by Stromal Interaction Molecules (STIM), which are Ca2+-sensing proteins located in the ER membrane. researchgate.net Upon sensing the drop in luminal Ca2+, STIM proteins undergo conformational changes and translocate to regions of the ER that are in close proximity to the plasma membrane.
At these junctions, STIM proteins interact with and activate specific calcium channels on the plasma membrane. The primary channels involved in this process are the Orai1 channels, which form the Calcium Release-Activated Calcium (CRAC) channels. researchgate.net The interaction between STIM and Orai1 opens the channel pore, allowing for an influx of extracellular Ca2+ into the cytosol, thus providing a more sustained elevation of intracellular calcium levels. researchgate.net In addition to the STIM-Orai1 system, members of the Transient Receptor Potential Canonical (TRPC) family of channels have also been identified as potential conduits for calcium entry following C3aR activation. reactome.orgresearchgate.netunimib.it
The table below summarizes findings from studies on RAW264.7 macrophage cells, demonstrating the impact of various inhibitors on the calcium mobilization induced by C3aR agonists, highlighting the roles of PLC, IP3R, and store-operated calcium entry.
Table 1: Effect of Signaling Pathway Inhibitors on C3aR-Mediated Calcium Mobilization
| Inhibitor | Target | Functional Consequence on Ca2+ Signal | Implied Pathway Component | Source |
|---|---|---|---|---|
| U73122 | Phospholipase C (PLC) | Reduction of agonist-induced Ca2+ increase | PLC is upstream of Ca2+ release | nih.gov |
| 2-APB | IP3 Receptor (IP3R) | Greatly reduced agonist-induced Ca2+ increase | ER Ca2+ release is IP3R-dependent | frontiersin.org |
| SKF-96365 | Store-Operated Ca2+ Entry (SOCE) / TRPC channels | Inhibition of Ca2+ influx | Extracellular Ca2+ entry is required | researchgate.netnih.gov |
| YM-58483 | CRAC-Orai1 channel inhibitor | Inhibition of Ca2+ influx | STIM-Orai1 pathway is involved | researchgate.netnih.gov |
Activation of K+-Ca2+-Dependent Currents
The substantial influx of positively charged calcium ions through Orai1 and TRPC channels can lead to depolarization of the plasma membrane. This change in membrane potential would, if left unchecked, reduce the electrochemical driving force that favors continued Ca2+ entry. To counteract this, cells activate compensatory mechanisms.
One such mechanism is the activation of calcium-activated potassium channels (KCa). unimib.it The rise in intracellular Ca2+ acts as a signal to open these channels, allowing potassium ions (K+) to flow out of the cell, down their concentration gradient. The efflux of this positive charge counteracts the influx of Ca2+, leading to membrane hyperpolarization or repolarization. This process is crucial for maintaining the electrical gradient necessary for sustained calcium influx through the SOCE channels. unimib.it Specifically, the KCa3.1 current has been implicated in this process following C3aR activation. unimib.it
The table below presents representative data on the intracellular calcium response in RAW264.7 cells following stimulation with Complement 3a (70-77).
Table 2: Intracellular Calcium Response in RAW264.7 Cells
| Stimulus (Concentration) | Cell Type | Measured Response | Observation | Source |
|---|---|---|---|---|
| C3a (70-77) (1 µM) | RAW264.7 Macrophages | Increase in Intracellular Ca2+ | Induces a rapid and significant rise in cytosolic calcium levels. | nih.gov |
| C3a (1 µM) | RAW264.7 Macrophages | Increase in Intracellular Ca2+ | Induces a calcium response comparable to the C3a (70-77) fragment. | nih.gov |
Cellular and Tissue Level Interactions of Complement 3a 70 77
Effects on Immune Cell Function
Complement 3a (70-77) exerts a range of effects on key immune cells, influencing their activation, differentiation, and effector functions. These interactions are pivotal in the regulation of both innate and adaptive immunity.
The peptide has been shown to significantly modulate the function of human lymphocytes.
Complement 3a (70-77) inhibits the generation of Leukocyte Inhibitory Factor (LIF) by human mononuclear leukocytes and T lymphocytes in a concentration-dependent manner. nih.gov This inhibitory effect is observed when the cells are stimulated with mitogens such as phytohemagglutinin (PHA) or concanavalin A (Con A), as well as with the antigen streptokinase-streptodornase (SK-SD). nih.gov Notably, a 50% inhibition of LIF activity is achieved at a concentration of 10⁻⁸ M of C3a(70-77) with PHA or Con A as the stimulus. nih.gov However, a more than tenfold higher concentration is required to achieve the same level of suppression when SK-SD is the stimulus. nih.gov The suppression of LIF generation is significant at concentrations of 10⁻⁷ M and higher, exceeding 75% at 10⁻⁶ M, regardless of the stimulus. aimspress.comresearchgate.net
Table 1: Inhibition of LIF Generation by Complement 3a (70-77)
| Stimulus | C3a (70-77) Concentration for 50% Inhibition | C3a (70-77) Concentration for >75% Inhibition |
|---|---|---|
| Phytohemagglutinin (PHA) | 10⁻⁸ M | 10⁻⁶ M |
| Concanavalin A (Con A) | 10⁻⁸ M | 10⁻⁶ M |
| Streptokinase-streptodornase (SK-SD) | >10⁻⁷ M | 10⁻⁶ M |
The interaction between Complement 3a (70-77) and human lymphocytes is direct. nih.gov This was established through experiments using C3a(70-77) coupled to Sepharose beads. The C3a(70-77)-Sepharose was capable of adsorbing or inactivating the mononuclear leukocytes necessary for the generation of LIF, a phenomenon not observed with Sepharose alone. nih.gov This direct binding underscores a specific interaction with cellular binding sites for C3a on lymphocytes. researchgate.netmedchemexpress.com
Further analysis of the lymphocytes that did not bind to the C3a(70-77)-Sepharose columns revealed a selective depletion of the helper/inducer T lymphocyte subpopulation. nih.gov This finding suggests that Complement 3a (70-77) may have a regulatory role in functionally selective T lymphocyte activities, potentially influencing the balance of T cell subsets during an immune response. nih.gov
Complement 3a (70-77) is a potent activator of mast cells, triggering the release of inflammatory mediators.
The peptide induces histamine (B1213489) release from mast cells in a concentration-dependent manner. medchemexpress.com Studies on human skin mast cells have shown that C3a induces a rapid release of histamine, which is complete within 15 seconds. nih.gov This process is non-cytotoxic and, in contrast to IgE-dependent stimulation, is independent of extracellular calcium. nih.gov The activity of C3a on mast cells is abolished by the removal of the C-terminal arginine, highlighting the critical role of this residue in its function. nih.gov While C3a is effective at inducing histamine release, it is noteworthy that the extent of release (15-20%) is considerably less than that observed from basophils. nih.gov
Table 2: Characteristics of Complement 3a-Induced Histamine Release from Human Skin Mast Cells
| Characteristic | Observation |
|---|---|
| Concentration Dependence | Yes |
| Time to Completion | Within 15 seconds |
| Cytotoxicity | Non-cytotoxic |
| Extracellular Calcium Dependence | Independent |
| Maximum Histamine Release | 15-20% |
Macrophage and Monocyte Activation
The full C3a molecule is a known modulator of macrophage and monocyte functions. It can influence the production of various cytokines and shape the inflammatory phenotype of these crucial immune cells.
While direct studies on the specific effect of the C3a (70-77) fragment on Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) production are limited, research on the parent C3a molecule provides significant insights. C3a can regulate the production of both IL-6 and TNF-α in human monocytes and macrophages. medrxiv.orgnih.gov The interaction of C3a with its receptor on these cells can lead to the release of these pro-inflammatory cytokines, which play a central role in amplifying the inflammatory cascade. frontiersin.orgfrontiersin.org One study did show that C3a (70-77) could inhibit the generation of leukocyte inhibitory factor (LIF) from human mononuclear leukocytes in a concentration-dependent manner, indicating its potential to modulate cytokine release. medchemexpress.com However, further research is needed to delineate the precise role of the 70-77 fragment in regulating IL-6 and TNF-α.
Table 1: Effect of Complement Component C3a on Cytokine Production in Macrophages/Monocytes
| Cell Type | Stimulus | Effect on IL-6 | Effect on TNF-α | Reference |
| Human Monocytes/Macrophages | C3a | Regulation of production | Regulation of production | medrxiv.orgnih.gov |
| Human Monocytes/Macrophages | C3a | Induction of release | Induction of release | frontiersin.org |
| Human Mononuclear Leukocytes | C3a (70-77) | Inhibition of LIF | Not Assessed | medchemexpress.com |
The influence of complement activation fragments on the inflammatory state of macrophages is complex, with evidence suggesting that C3a can promote different macrophage phenotypes. Some studies indicate that C3a can drive macrophages towards a pro-inflammatory M1-like phenotype, characterized by the production of inflammatory cytokines. researchgate.net Conversely, other research suggests that C3a can induce an M2-like polarization, which is typically associated with anti-inflammatory and tissue repair functions. nih.govresearchgate.net This dual role highlights the context-dependent nature of C3a's immunomodulatory effects.
Regarding antimicrobial capacity, the broader complement system plays a well-established role in host defense. While direct studies focusing on the antimicrobial effects of the C3a (70-77) peptide are scarce, some peptides derived from complement components have been shown to possess direct antimicrobial properties. frontiersin.orgexplorationpub.comnih.gov The parent C3a molecule has been implicated in enhancing phagocytosis and respiratory burst in macrophages in some species, contributing to the clearance of pathogens. frontiersin.org
Dendritic Cell Functional Modulation
Dendritic cells (DCs) are pivotal in initiating adaptive immune responses through their capacity for antigen uptake and presentation.
The full C3a molecule has been shown to enhance the capacity of dendritic cells for antigen uptake and subsequent presentation to T cells. researchgate.net This process is crucial for the initiation of an antigen-specific immune response. The activation of the C3a receptor on DCs can lead to cellular changes that facilitate the internalization of foreign antigens. Once internalized, these antigens are processed and presented on Major Histocompatibility Complex (MHC) class II molecules to CD4+ T helper cells. plos.org While these findings are for the entire C3a molecule, they suggest a potential role for its active site, the 70-77 fragment, in modulating DC function. The precise mechanisms by which C3a (70-77) might influence these processes, such as the specific pathways of antigen uptake (e.g., phagocytosis, macropinocytosis) and the efficiency of peptide loading onto MHC molecules, require further investigation. nih.govwikipedia.orgnih.gov
Impact on Smooth Muscle and Vascular Permeability
One of the most well-documented biological activities of the synthetic C3a (70-77) octapeptide is its direct effect on smooth muscle and the vasculature. It has been shown to cause the contraction of guinea pig ileal smooth muscle. pnas.orgmedchemexpress.com This spasmogenic activity is a characteristic feature of anaphylatoxins. Studies have demonstrated that this effect can occur independently of mast cell degranulation, suggesting a direct action on smooth muscle cells. medchemexpress.com
Furthermore, C3a (70-77) has been shown to increase vascular permeability in both guinea pig and human skin. pnas.orgpnas.org This leads to the leakage of plasma and proteins from the blood vessels into the surrounding tissue, a hallmark of inflammation. This effect is thought to be mediated, at least in part, by the release of histamine from mast cells, although other direct effects on the vascular endothelium may also contribute.
Table 2: Biological Activities of Complement 3a (70-77)
| Biological Activity | Experimental Model | Finding | Reference |
| Mast Cell Degranulation | Rat Mast Cells | Induces release of vasoactive amines | pnas.orgpnas.org |
| Smooth Muscle Contraction | Guinea Pig Ileum | Causes contraction | pnas.orgmedchemexpress.com |
| Vascular Permeability | Guinea Pig and Human Skin | Increases permeability | pnas.orgpnas.org |
Contraction of Guinea Pig Ileal Tissue
Complement 3a (70-77) is known to promote the contraction of guinea pig ileal tissue. medchemexpress.commedchemexpress.com Research into the effects of the parent C3a molecule on this tissue reveals a complex mechanism of action that is likely mimicked by the C-terminal peptide. The contractile response in the guinea pig ileum induced by C3a is characterized by two distinct components: a fast component and a slow component. nih.gov The incidence and magnitude of these components are dependent on the concentration of the peptide. nih.gov
The rapid initial contraction is mediated by the release of histamine. nih.gov In contrast, the slower, more sustained contraction is associated with the release of prostaglandin E2 (PGE2) and can be prevented by cyclooxygenase inhibitors like indomethacin. nih.gov This indicates that C3a-induced ileal contraction is only partially dependent on histamine, with cyclooxygenase metabolites being responsible for the slow-phase response. nih.gov
Studies on the spasmogenic action of various synthetic C-terminal peptides of C3a on guinea pig lung tissue further illuminate the structure-activity relationship. The molar activity of these peptides increases with their length, demonstrating that while the core activity resides in the C-terminus, adjacent amino acid residues enhance the potency. nih.gov
| Peptide (C3a Residues) | Relative Molar Activity (%) vs. Native C3a on Guinea Pig Lung |
|---|---|
| C3a (73-77) (Pentapeptide) | 0.5 |
| C3a (70-77) (Octapeptide) | 3.8 |
| C3a (65-77) (13-residue peptide) | 7.8 |
| C3a (57-77) (21-residue peptide) | 100 |
This table presents data on the relative spasmogenic activity of C3a-related synthetic peptides on guinea pig parenchymal lung strips, as reported in research by Huey et al. nih.gov
Enhancement of Vascular Permeability in Guinea Pig and Human Skin
A key characteristic of anaphylatoxins and their active fragments is the ability to increase vascular permeability. Complement 3a (70-77) has been shown to enhance vascular permeability in both guinea pig and human skin. medchemexpress.commedchemexpress.com This effect is a central component of the inflammatory response, allowing plasma proteins and fluid to move from the bloodstream into the extravascular space. The mechanism underlying this effect is linked to the peptide's ability to induce the release of vasoactive mediators, such as histamine, from mast cells. medchemexpress.commedchemexpress.com
Antimicrobial Properties
Beyond its classical role in inflammation, the complement system and its fragments possess direct antimicrobial capabilities. The anaphylatoxin C3a, and by extension its active peptides, demonstrates a direct bactericidal effect, representing an important link between the complement system and the broader innate immune defense provided by antimicrobial peptides. nih.gov
Direct Bactericidal Activity Against Gram-Negative and Gram-Positive Bacteria
Research has established that C3a and its derived peptides have a direct and potent antimicrobial effect against a spectrum of bacteria, including both Gram-negative and Gram-positive species. nih.govnih.govnih.gov This activity provides a mechanism for pathogen elimination that is independent of the formation of the membrane attack complex. ogarev-online.rueco-vector.com Studies have demonstrated that C3a-derived peptides can efficiently kill Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Enterococcus faecalis. nih.gov This broad-spectrum activity underscores the peptide's role as an effector molecule of the innate immune system.
| Bacterial Type | Species with Demonstrated Susceptibility to C3a/C3a-derived Peptides |
|---|---|
| Gram-Negative | Escherichia coli |
| Gram-Negative | Pseudomonas aeruginosa |
| Gram-Positive | Enterococcus faecalis |
| Gram-Positive | Streptococcus pyogenes (in vivo suppression) |
This table summarizes bacterial species that have been shown to be susceptible to the bactericidal or suppressive actions of C3a and its functional epitopes. nih.gov
Membrane Interaction and Permeabilization Mechanisms
The bactericidal action of Complement 3a (70-77) and the parent C3a molecule is primarily attributed to their ability to interact with and disrupt bacterial cell membranes. This mechanism is characteristic of many antimicrobial peptides, which target the microbial membrane to induce cell death. nih.gov
The interaction between C3a and bacterial surfaces leads to significant physical disruption of the membrane integrity. nih.gov Studies utilizing fluorescence and electron microscopy have visualized this process, demonstrating that C3a binds directly to bacterial membranes and induces the formation of breaks and lesions. nih.gov This physical damage compromises the essential barrier function of the membrane, leading to leakage of cellular contents and ultimately, bacterial death.
To further investigate the membrane-disrupting capabilities of C3a in a controlled, cell-free environment, researchers employ liposome leakage assays. Liposomes are synthetic vesicles composed of a lipid bilayer, which serve as a simplified model of a cell membrane. Studies have shown that C3a can induce membrane leakage in these artificial liposomes. nih.gov This finding confirms that the peptide can directly interact with lipid bilayers and compromise their integrity without the need for specific cellular receptors. Furthermore, it has been observed that regions of the C3a molecule form helical structures upon binding to bacterial lipopolysaccharide, a key component of the outer membrane of Gram-negative bacteria, which facilitates the permeabilization of liposomes. nih.gov
| Assay Type | Observation | Implication |
|---|---|---|
| Electron & Fluorescence Microscopy | C3a binds to and induces physical breaks in bacterial membranes. nih.gov | Direct physical damage to the bacterial cell envelope. |
| Liposome Leakage Assay | C3a induces leakage of contents from artificial lipid vesicles. nih.gov | Demonstrates direct membrane permeabilization activity independent of cellular proteins. |
This table outlines the key experimental findings related to the membrane interaction mechanisms of C3a.
Preclinical Models of Biological Activity (Excluding Human Clinical Data)
The biological activities of the octapeptide Complement 3a (70-77), corresponding to the C-terminus of C3a, have been investigated in various preclinical models. These studies reveal its role in smooth muscle contraction, cellular degranulation, vascular permeability, macrophage activation, and immune responses to bacterial infections and inflammation.
Rodent Ileum and Uterus Contraction Models
Complement 3a (70-77) has demonstrated spasmogenic activity in rodent smooth muscle tissues. In guinea pig ileum, the synthetic octapeptide C3a (70-77) induces reproducible contractile responses. pnas.org The mechanism of this contraction is complex, involving at least two distinct components: a rapid, histamine-mediated contraction and a slower contraction mediated by prostanoids. nih.govucl.ac.uk The fast component is associated with histamine release, while the slow component is linked to the release of prostaglandin E2 (PGE2) and can be inhibited by cyclooxygenase inhibitors like indomethacin. nih.gov Studies have shown that C3a (70-77) exhibits approximately 1-2% of the biological activity of the full C3a molecule in this model. pnas.orgmedchemexpress.commedchemexpress.com Furthermore, C3a (70-77) can selectively desensitize the ileal smooth muscle to subsequent stimulation by C3a, indicating a specific interaction with C3a binding sites. medchemexpress.commedchemexpress.com
In addition to the ileum, Complement 3a (70-77) has also been shown to cause the contraction of guinea pig uterus tissue, further demonstrating its spasmogenic properties on smooth muscle. pnas.org
Table 1: Contractile Response of Guinea Pig Ileum to Complement 3a (70-77)
| Agonist | Observed Effect | Mediators Involved |
|---|---|---|
| Complement 3a (70-77) | Biphasic smooth muscle contraction | Histamine (fast component), Prostanoids (slow component) |
Rat Mast Cell Degranulation Models
In models utilizing rat mast cells, Complement 3a (70-77) has been shown to be a secretagogue, inducing the release of vasoactive amines such as histamine through degranulation. pnas.orgmedchemexpress.commedchemexpress.comnih.gov This activity is a hallmark of anaphylatoxins. The histamine-releasing action of C3a peptides is calcium-dependent and can be potentiated by phosphatidylserine. nih.gov The process of mast cell degranulation releases a variety of inflammatory mediators that contribute to localized inflammatory responses. diva-portal.org
Table 2: Effect of Complement 3a (70-77) on Rat Mast Cells
| Cell Type | Stimulus | Primary Response | Key Mediator Released |
|---|---|---|---|
| Rat Mast Cells | Complement 3a (70-77) | Degranulation | Histamine |
Guinea Pig Skin Vascular Permeability Models
The effect of Complement 3a (70-77) on vascular permeability has been demonstrated in guinea pig skin models. Intradermal injection of the peptide leads to a localized increase in vascular permeability, manifesting as a wheal and flare response. pnas.org This effect is characteristic of anaphylatoxins and contributes to the edema observed in inflammatory reactions. The activity of C3a (70-77) in increasing vascular permeability is estimated to be about 1-2% of that of the native C3a molecule on a molar basis. pnas.org
Table 3: Vascular Permeability Response in Guinea Pig Skin
| Compound | Route of Administration | Observed Effect |
|---|---|---|
| Complement 3a (70-77) | Intradermal | Increased vascular permeability (Wheal and flare) |
Mouse Macrophage Cell Line Studies (e.g., RAW264.7)
Studies using the murine macrophage-like cell line RAW264.7 have provided insights into the cellular mechanisms of action for Complement 3a (70-77). In these cells, both C3a and C3a (70-77) have been shown to induce an increase in intracellular calcium levels, a key event in cellular activation. researchgate.net Furthermore, research indicates that C3a can enhance the secretion of prostaglandin E2 (PGE2) in RAW264.7 macrophages. researchgate.net The activation of these macrophages can lead to the production of various pro-inflammatory cytokines and mediators, highlighting the role of C3a fragments in modulating macrophage function during an immune response. mdpi.comnih.gov
Table 4: Effects of Complement 3a (70-77) on RAW264.7 Macrophages
| Stimulus | Key Cellular Response | Downstream Effect |
|---|---|---|
| Complement 3a (70-77) | Increased intracellular Ca²⁺ | Cellular activation |
| C3a | Enhanced PGE2 secretion | Modulation of inflammatory response |
Mouse Models of Bacterial Infection
In mouse models of bacterial infection, the C3a/C3a receptor (C3aR) axis has been shown to play a significant role in the host's immune response. For instance, in a model of uropathogenic Escherichia coli (UPEC)-induced kidney injury, the C3a/C3aR axis demonstrated a protective role. nih.gov Mice lacking the C3a receptor (C3aR-/-) exhibited more severe renal pathology, increased bacterial load, and higher levels of pro-inflammatory mediators compared to wild-type mice. nih.gov Mechanistic studies suggest that the C3a/C3aR axis helps to downregulate the lipopolysaccharide-induced pro-inflammatory response in macrophages and enhances the phagocytosis of bacteria. nih.gov These findings indicate that signaling through the C3a receptor is crucial for orchestrating an effective anti-bacterial immune response. nih.gov
Table 5: Role of the C3a/C3aR Axis in a Mouse Model of UPEC-Induced Renal Injury
| Genotype | Key Findings | Implied Function of C3a/C3aR Axis |
|---|---|---|
| C3aR-/- | Severe renal pathology, increased bacterial load, overwhelming pro-inflammatory response | Protection against tissue injury, enhancement of bacterial clearance, suppression of pro-inflammatory responses |
| Wild Type | Milder pathology, lower bacterial load | - |
Rat Paw Edema Models for Inflammation Studies
The carrageenan-induced rat paw edema model is a widely used method to study acute inflammation. mdpi.comnih.gov The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema, which is mediated by the release of various inflammatory agents, including histamine, prostaglandins, and cytokines. nih.govplos.org While this model is extensively used for evaluating anti-inflammatory compounds, specific studies detailing the direct effects of Complement 3a (70-77) in the carrageenan-induced rat paw edema model are not extensively documented in the reviewed literature. However, given the known pro-inflammatory activities of C3a (70-77), such as mast cell degranulation and increased vascular permeability, it is plausible that it could contribute to the inflammatory cascade in such a model.
Structure Activity Relationships Sar and Synthetic Modulators
Sequence Requirements for C3a(70-77) Activity
Structure-activity studies have revealed that the C-terminal portion of C3a is essential for its agonist activity. nih.gov The interaction is thought to follow a two-site model, where the core of the C3a protein engages with the large second extracellular loop of the C3aR, while the C-terminal peptide sequence docks into a primary effector site within the transmembrane helices of the receptor. uva.es
The C-terminal octapeptide of C3a, with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, has been shown to be critical for triggering C3aR activity. researchgate.netpnas.org Specifically, the Leu75-Ala76-Arg77 motif at the very end of the peptide is a key determinant for receptor activation. researchgate.net This synthetic octapeptide can induce biological responses characteristic of C3a, such as smooth muscle contraction and increased vascular permeability, and it can specifically desensitize the receptor to subsequent stimulation by the native C3a protein, confirming its interaction with the same receptor binding site. researchgate.netpnas.orgmedchemexpress.com
The C-terminal arginine residue (Arg77) is indispensable for the biological activity of C3a and its peptide fragments. princeton.edu Its positively charged guanidinium group is a critical element for receptor binding and activation. princeton.eduembopress.org The essentiality of Arg77 is demonstrated by the complete loss of biological activity upon its removal by carboxypeptidase B digestion. pnas.org Molecular modeling studies suggest that this terminal arginine forms crucial salt bridge interactions with specific acidic residues, such as D417, and polar contacts with residues like R161, R340 and Y393 within the C3aR binding pocket. nih.govembopress.orgnih.gov
Mutations within the C-terminal sequence of C3a peptides have profound effects on their affinity and activity at the C3aR. The substitution of the essential C-terminal arginine with a neutral amino acid like glycine results in a drastic reduction in activity. A synthetic nonapeptide, C3a(70-77)Gly, was found to be approximately 100 times less active than the corresponding octapeptide with the terminal arginine. pnas.org This highlights the critical role of the positive charge at this position. Conversely, strategic mutations can modulate activity. For example, the introduction of negatively charged amino acids, such as aspartic acid or glutamic acid, at position 65 in longer C-terminal analogue peptides has been shown to produce potent partial agonists and antagonists. princeton.edu
Design and Synthesis of C3aR Ligands and Modulators
The critical role of the C3a C-terminus in receptor activation has made it a prime target for the design of synthetic C3aR modulators, including both agonists and antagonists. These synthetic peptides are valuable as pharmacological tools to investigate the physiological and pathological roles of the C3a/C3aR axis and as potential therapeutic agents for inflammatory diseases. nih.govgenscript.comuq.edu.au
Computational de novo protein design frameworks have been successfully applied to create novel peptide modulators of the C3aR. nih.govacs.org These approaches utilize the three-dimensional structure of the endogenous ligand, C3a, as a template to design new amino acid sequences that are energetically favored to adopt the C3a fold. nih.govacs.org By ranking these designed sequences based on their fold specificity, researchers can identify candidate agonists and antagonists without prior knowledge of the C3a:C3aR complex structure. nih.govacs.org
This strategy has led to the successful design and experimental validation of several potent C3aR modulators. nih.gov Peptides were synthesized and tested in cellular assays, such as degranulation and calcium flux assays, to confirm their biological activity. nih.govgenscript.comuq.edu.au This approach identified peptides with prominent agonist activity as well as partial agonists that also function as effective antagonists in C3aR inhibition assays. nih.govgenscript.comuq.edu.au
Table 1: Experimentally Validated De Novo Designed C3aR Peptides
| Peptide ID | Activity | EC50 (nM) | IC50 (nM) | Assay System |
| Agonist 1 | Full Agonist | 25.3 | - | C3aR-transfected rat basophilic leukemia cells (degranulation) |
| Agonist 2 | Full Agonist | 66.2 | - | C3aR-transfected rat basophilic leukemia cells (degranulation) |
| Partial Agonist 1 | Partial Agonist / Antagonist | - | 15.4 | C3aR-transfected rat basophilic leukemia cells (degranulation) |
| Partial Agonist 2 | Partial Agonist / Antagonist | - | 26.1 | C3aR-transfected rat basophilic leukemia cells (degranulation) |
| Data derived from studies on de novo protein design for C3aR modulators. nih.govgenscript.comacs.orgacs.org |
Peptidomimetic Design Strategies
Peptidomimetics are molecules designed to imitate the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. The design of such molecules targeting the Complement 3a receptor (C3aR) often focuses on mimicking the bioactive C-terminal region of Complement 3a (C3a), particularly the sequence 70-77.
Mimicry of Peptide Secondary Structure
A key strategy in peptidomimetic design is to replicate the essential secondary structures of the native peptide that are crucial for receptor binding and activation. For C3a, structure-activity relationship studies have highlighted the importance of the C-terminal octapeptide region, specifically the Leu-Ala-Arg motif (residues 75-77), for triggering C3aR activity. researchgate.net An NMR structure of a potent hexapeptide agonist in dimethyl sulfoxide (DMSO) revealed a beta-turn motif, suggesting this conformation may be important for C3aR binding and activation. researchgate.net
The development of mimetics often involves creating scaffolds that can hold key interacting amino acid side chains in the correct spatial orientation to mimic these secondary structures, such as α-helices or β-turns. chemrxiv.orgnih.gov One approach involves "peptide stapling," where synthetic braces are used to lock a peptide into a specific conformation, which can enhance its ability to mimic a stable α-helix, a common protein interaction domain. nih.gov By combining natural α- and unnatural β-amino acid residues, it is possible to create α/β-peptides that mimic the structural and functional properties of native α-helical peptides, effectively blocking protein-protein interactions. wisc.edu
Non-Peptidic Scaffolds Mimicking Interaction Motifs
To overcome the inherent limitations of peptides, such as poor stability and cell permeability, researchers have developed non-peptidic scaffolds. mdpi.com These scaffolds serve as a framework to present the necessary pharmacophoric elements—the key side chains responsible for receptor interaction—in the correct three-dimensional arrangement.
Examples of such scaffolds include:
Peptoids: These are oligomers of N-substituted glycines. Their side chains are attached to the nitrogen atom of the polyamide backbone rather than the α-carbon. mdpi.com This modification makes them resistant to proteolytic degradation and allows for significant structural diversity. nih.govmdpi.com Peptoids have been used to mimic not only α-helices but also higher-order helical systems. nih.gov
Heterocyclic Scaffolds: Small molecules featuring heterocyclic constraints, such as oxazole or imidazole, have been developed as potent C3aR agonists. researchgate.net These rigid ring structures can effectively position the key functional groups to mimic the binding motif of the native peptide.
Terphenyl-based Scaffolds: These scaffolds have been successfully used to mimic one face of an α-helix, presenting side chains in a spatially similar manner to the native peptide.
The goal of these non-peptidic approaches is to create smaller, more drug-like molecules that retain the potent and selective activity of the original peptide while possessing superior pharmacokinetic properties.
Computational Design Algorithms for Peptidomimetics
Computational methods are integral to the modern design of peptidomimetics, enabling the prediction and evaluation of novel molecular structures before their synthesis. These algorithms can model protein-peptide interactions and search for novel sequences or scaffolds that are likely to bind to a target receptor. plos.org
A prominent approach is the de novo protein design framework, a first-principles, computational method that determines amino acid sequences that are energetically favorable for a given three-dimensional template structure. nih.govacs.org This framework has been successfully used to design novel agonists and antagonists of C3aR by using the 3D structure of the endogenous ligand, C3a, as a template. nih.govacs.org The process involves two main stages:
Generation of low-energy amino acid sequences.
Ranking of these sequences based on their "fold specificity," which measures how likely the sequence is to adopt the target structure. acs.org
Because the precise structure of the C3a:C3aR complex was not always available, fold specificity was a key metric for identifying promising candidates. acs.org Other computational techniques used in peptidomimetic design include molecular dynamics simulations to understand the conformational behavior of peptides in solution and structure-based docking to predict how a designed molecule will bind to its receptor. mdpi.comyoutube.com
Heterocyclic Hinge Structures for Modulator Switching
A sophisticated strategy in drug design involves the use of specific structural motifs that can control the conformation of a molecule, potentially allowing it to switch between agonist and antagonist activity. Heterocyclic hinge structures have been explored for this purpose. A new oral selective antagonist of the C3a receptor was discovered by using a heterocyclic hinge to control the molecule's conformation. researchgate.net This conformational control is critical for achieving the desired biological effect, as it can significantly influence how the molecule interacts with the receptor's binding pocket. In the context of kinase inhibitors, for example, various heterocyclic cores are often tested as "hinge binding motifs" to optimize interactions with the target protein. nih.gov This principle of using rigid heterocyclic structures to precisely orient key functional groups can be applied to the design of C3aR modulators to fine-tune their activity and selectivity.
Optimization of Potency and Selectivity for C3aR
Following the initial design and discovery of lead compounds, a critical phase of development involves optimizing their potency (the concentration required to elicit a biological response) and selectivity (the ability to bind to the target receptor, C3aR, without significantly affecting other receptors).
Small Peptide Agonists Derived from C3a C-Terminus
The C-terminal region of C3a is essential for its biological activity. nih.gov The octapeptide C3a (70-77) corresponds to this C-terminus and exhibits 1-2% of the biological activity of the full C3a protein, demonstrating that this small fragment retains receptor specificity. medchemexpress.com Structure-activity relationship (SAR) studies have systematically explored this region to develop smaller, more potent, and selective peptide agonists.
Research has shown that the pentapeptide Leu-Gly-Leu-Ala-Arg (LGLAR), corresponding to residues 73-77, is the minimal sequence required for receptor activation, although its activity is only about 0.2% of intact C3a. researchgate.net By modifying and truncating the C-terminal sequence, researchers have identified several potent and selective small peptide agonists. nih.gov For instance, a series of hexapeptides were developed that showed high potency and selectivity for C3aR. nih.gov
The following table summarizes the activity of several small peptide agonists derived from the C-terminus of C3a or designed based on its structure.
| Peptide Sequence | Description | Activity (EC₅₀) | Assay |
| FLPLAR | Hexapeptide Agonist | ~40 nM researchgate.net | Calcium Flux (U937 cells) |
| FWTLAR | Hexapeptide Agonist | ~7 nM researchgate.net | Calcium Flux (U937 cells) |
| SQ110-4 | De novo Designed Agonist | 25.3 nM | Degranulation (RBL-C3aR cells) |
| SQ060-4 | De novo Designed Agonist | 66.2 nM | Degranulation (RBL-C3aR cells) |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. Data compiled from multiple sources. researchgate.netnih.govacs.org
These studies demonstrate that by systematically modifying the C-terminal peptide sequence—for example, by substituting amino acids or altering the peptide length—it is possible to significantly enhance agonist potency compared to the original C3a (70-77) fragment.
Development of C3aR-Selective Agonists and Antagonists
The C-terminal region of the complement 3a (C3a) anaphylatoxin is crucial for its biological activity. Structure-activity relationship (SAR) studies have demonstrated that the C-terminal octapeptide, C3a(70-77), which has the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, retains the biological specificity of the full C3a molecule, although with lower potency (approximately 1-2% of the activity of native C3a) medchemexpress.compnas.org. The essential nature of the C-terminal arginine (Arg77) is highlighted by the fact that its removal by carboxypeptidase B results in a complete loss of activity pnas.orgresearcher.life. This understanding has formed the basis for the rational design of synthetic modulators targeting the C3a receptor (C3aR).
Early efforts focused on synthetic peptide analogs of the C3a C-terminus. The pentapeptide Leu-Gly-Leu-Ala-Arg represents the minimum sequence required for receptor activation, though its molar activity is only about 0.2% of intact C3a researchgate.net. Increasing the peptide length, such as with the 13-mer C3a(65-77) and the 21-mer C3a(57-77), leads to progressively higher activity researchgate.netnih.gov. Further research has led to the development of more potent and selective hexapeptide agonists for the human C3aR researchgate.net. For instance, one potent agonist (Compound 17 in the cited study) demonstrated an EC50 value of 7 nM, which is almost an order of magnitude more active than C3a itself in the same assay researchgate.net.
The development of C3aR antagonists has also been a significant area of research. By modifying the peptide sequence, antagonist properties can be introduced. A notable example is the hexapeptide antagonist FLTChaAR, which has an IC50 of 240 nM in a calcium mobilization assay and serves as a reference for antagonist design researchgate.net. Computational methods, such as de novo protein design frameworks, have been employed to create novel peptide agonists and antagonists by designing amino acid sequences that adopt the C3a fold nih.gov. This approach has yielded peptides with prominent agonist activity (EC50 values of 25.3 and 66.2 nM) and others that act as partial agonists or full antagonists nih.gov.
In addition to peptide-based modulators, small-molecule, non-peptide antagonists have been developed. SB290157 was one of the first identified selective non-peptide antagonists of C3aR, demonstrating anti-inflammatory activity in animal models embopress.orgcreative-biolabs.com. However, subsequent studies revealed that SB290157 can also exhibit agonist properties under certain conditions guidetopharmacology.org. A thiophene derivative of SB290157, known as JR14a, was later reported to have greater inhibitory activity, with IC50 values in the nanomolar range embopress.org. Interestingly, further research has characterized JR14a as a potent agonist, with its apparent blocking of calcium influx attributed to β-arrestin-mediated receptor internalization embopress.org. These findings highlight the complexity of C3aR pharmacology and the challenges in developing purely antagonistic small molecules.
Table 1: Examples of Synthetic C3aR Modulators
| Compound Name | Type | Chemical Class | Key Finding |
|---|---|---|---|
| C3a(70-77) | Agonist | Octapeptide | Possesses 1-2% of the biological activity of native C3a. medchemexpress.compnas.org |
| Leu-Gly-Leu-Ala-Arg | Agonist | Pentapeptide | Minimal sequence for C3aR activation, with 0.2% molar activity of C3a. researchgate.net |
| FLTChaAR | Antagonist | Hexapeptide | A significant hexapeptide C3a antagonist with an IC50 of 240 nM. researchgate.net |
| SB290157 | Antagonist/Agonist | Small Molecule | Initially identified as an antagonist, but also reported to have agonist properties. embopress.orgguidetopharmacology.org |
| JR14a | Agonist (functionally antagonist) | Small Molecule | A thiophene derivative of SB290157, acts as a potent agonist that can induce receptor internalization. embopress.org |
Conformational Analysis of C3a(70-77) and its Analogs
The biological activity of C3a and its C-terminal fragments is intrinsically linked to their three-dimensional structure. While the full C3a protein has a defined structure consisting of four helices stabilized by disulfide bonds, its C-terminus is notably disordered and flexible in solution wikipedia.org. This conformational flexibility is believed to be crucial for its interaction with the C3a receptor.
Nuclear Magnetic Resonance (NMR) Studies of Peptide Conformations (e.g., Beta-Turn Motif)
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool for investigating the solution conformations of C3a(70-77) and related peptides ias.ac.in. In aqueous solutions, circular dichroism (CD) and NMR studies indicate that C3a-derived peptides, including the 21-residue C3a(57-77), exist predominantly in a random coil conformation with little evidence of stable secondary structures like α-helices nih.govnih.gov. 1H NMR studies of the full C3a protein revealed high mobility for several residues near the C-terminus, including the entire receptor-binding pentapeptide LGLAR nih.gov.
However, the conformation of these peptides can be influenced by their environment. In the presence of solvents like 25% trifluoroethanol, which mimics the less polar environment of a receptor pocket, the C3a(57-77) peptide adopts a significant α-helical conformation (47%) nih.gov. In contrast, shorter peptides like C3a(65-77) and the pentapeptide C3a(73-77) show evidence of forming β-turn conformations under these conditions nih.gov. This aligns with crystallographic data of the full C3a protein, which shows that while the N-terminal portion of the C3a(57-77) sequence is helical, the extreme C-terminal region (residues 73-77) adopts an irregular fold resembling a β-turn nih.gov. Furthermore, an NMR structure of a selective hexapeptide agonist in dimethylsulfoxide (DMSO) also revealed a β-turn motif, suggesting this structural feature may be an important determinant for C3aR binding and activation researchgate.net.
Disorder-to-Order Transition in Receptor Binding
The observation that the C-terminus of C3a is largely unstructured in solution but that specific conformations (like β-turns) appear to be important for activity points to a "folding-upon-binding" or disorder-to-order transition mechanism nih.govnih.gov. This model proposes that the flexible C3a(70-77) peptide exists as a conformational ensemble in solution and adopts a more ordered and specific structure upon interacting with the C3a receptor researchgate.netbiorxiv.org.
This mechanism is a common feature in protein-protein and protein-ligand interactions, where intrinsically disordered regions become structured upon binding to their target researchgate.netrsc.org. For the C3aR system, it is hypothesized that the initial interaction is likely driven by electrostatic forces between the cationic peptide and the receptor. This initial binding event then facilitates a conformational change in the peptide, allowing it to fit into the receptor's binding pocket and adopt the specific conformation required for receptor activation nih.gov. This induced-fit model explains how the C-terminal portion of C3a, despite its low intrinsic structure, can mediate a highly specific and potent biological response. The energy gained from the favorable interactions with the receptor compensates for the entropic cost of the peptide's ordering biorxiv.org. This dynamic process is also observed with other ligands of C3aR, such as the peptide TLQP-21, which is intrinsically disordered in solution but folds into an α-helical conformation upon binding to cells expressing the receptor nih.gov.
Advanced Research Methodologies and Analytical Techniques
Peptide Synthesis Methodologies for C3a(70-77) and Analogs
The chemical synthesis of peptides like C3a(70-77) is fundamental to investigating their structure-function relationships. Modern synthesis techniques allow for the precise assembly of amino acid sequences and the introduction of specific modifications to create novel analogs.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis and has been successfully employed to produce C3a(70-77). pnas.orgbachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.combeilstein-journals.org The key advantage of SPPS is that excess reagents and soluble by-products can be easily removed by simple filtration and washing, which simplifies the purification process. bachem.com
The synthesis cycle consists of repeated steps of deprotection of the N-terminus of the growing chain, followed by the coupling of the next protected amino acid. bachem.combeilstein-journals.org Two primary chemical strategies are used in SPPS:
Boc (tert-butyloxycarbonyl) Chemistry: This older strategy uses the acid-labile Boc group for temporary Nα-amino protection. The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA). A very strong acid, such as anhydrous hydrofluoric acid (HF), is required for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. creative-peptides.combiomatik.com
Fmoc (9-fluorenylmethoxycarbonyl) Chemistry: This is currently the more popular approach. creative-peptides.combiomatik.com It employs the base-labile Fmoc group for Nα-protection, which is removed under mild basic conditions (e.g., with piperidine). The final cleavage from the resin and removal of acid-labile side-chain protecting groups are performed with a milder acid, typically TFA. creative-peptides.com The orthogonality of the deprotection schemes in Fmoc chemistry allows for gentler conditions throughout the synthesis. creative-peptides.com
The synthesis of the biologically active C3a-(70-77) octapeptide was achieved using the solid-phase method, yielding a product that was homogeneous and demonstrated the correct amino acid sequence upon analysis. pnas.org
| Feature | Boc Chemistry | Fmoc Chemistry |
|---|---|---|
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Moderate Acid (e.g., Trifluoroacetic Acid - TFA) | Base (e.g., Piperidine) |
| Final Cleavage/Side-Chain Deprotection | Strong Acid (e.g., Hydrofluoric Acid - HF) | Mild Acid (e.g., Trifluoroacetic Acid - TFA) |
| Advantages | Less prone to aggregation for some sequences. | Milder overall conditions, wider compatibility with modifications, easier automation. creative-peptides.com |
Custom peptide synthesis services utilize advanced SPPS technologies to create peptides with specific sequences and modifications for a wide range of research applications. intavispeptides.comadesisinc.com For C3a(70-77), this allows for the generation of analogs to probe receptor binding and activation mechanisms. nih.gov Custom synthesis involves several key stages:
Sequence Design and Modification: Researchers can specify the exact amino acid sequence of C3a(70-77) or design analogs. Modifications can include the incorporation of non-natural amino acids, fluorescent labels, or biotin (B1667282) tags to facilitate detection in functional assays. adesisinc.com N-termini are often acetylated to mimic the natural protein structure and improve stability. genscript.comnih.gov
Automated Synthesis: Automated peptide synthesizers are widely used to improve efficiency, throughput, and reproducibility. beilstein-journals.orgintavispeptides.com These instruments precisely control the cycles of deprotection, coupling, and washing. intavispeptides.com
Cleavage and Deprotection: After the sequence is assembled, the peptide is cleaved from the solid resin support, and all remaining side-chain protecting groups are removed. creative-peptides.com
Purification and Quality Control: The crude peptide is purified, most commonly using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.net The quality, purity, and identity of the final peptide are rigorously verified using analytical techniques such as mass spectrometry (MS) and analytical HPLC. thermofisher.com This ensures that the peptide used in subsequent functional assays is of high purity (often >95%). genscript.comnih.gov
Functional Assays for Receptor Activation and Cellular Response
Once synthesized and purified, C3a(70-77) and its analogs are evaluated in various functional assays to determine their ability to bind to and activate the C3a receptor (C3aR), a G protein-coupled receptor, and to elicit downstream cellular responses. nih.gov
Ligand binding assays are used to measure the affinity of a ligand (like C3a(70-77)) for its receptor. A common format is the competition binding assay, which determines the ability of an unlabeled test compound to compete with a labeled ligand for binding to the receptor.
In the context of C3aR, a radiolabeled ligand, such as [125I]C3a, is incubated with cells or membranes expressing the receptor. guidetopharmacology.orgresearchgate.net The assay measures the displacement of the radiolabeled C3a by increasing concentrations of the unlabeled test peptide (e.g., a C3a(70-77) analog). The concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value, which is a measure of its binding affinity. guidetopharmacology.org These assays are crucial for characterizing both agonists and antagonists of the C3a receptor. researchgate.net
| Component | Description | Purpose |
|---|---|---|
| Receptor Source | Cells or cell membranes expressing the C3a receptor (e.g., HMC-1 cells). guidetopharmacology.org | Provides the target for ligand binding. |
| Radiolabeled Ligand | Highly purified C3a labeled with a radioisotope (e.g., 125I). guidetopharmacology.org | Acts as a detectable probe that binds to the receptor. |
| Unlabeled Competitor | Test peptide (e.g., C3a(70-77) or its analog) at various concentrations. | Competes with the radiolabeled ligand for the receptor binding site. |
| Measurement | Quantification of radioactivity bound to the receptor source after incubation and separation of bound from free ligand. | Determines the extent of competition and allows for calculation of binding affinity (IC50). |
Activation of the C3a receptor, a Gq-coupled receptor, leads to the activation of phospholipase C, which in turn generates inositol-1,4,5-trisphosphate (IP3). nih.gov IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores into the cytoplasm. nih.govkcl.ac.uk This transient increase in intracellular Ca2+ concentration is a hallmark of C3aR activation and can be measured to quantify receptor function. unimib.itnih.gov
This is typically achieved by pre-loading cells expressing C3aR with a calcium-sensitive fluorescent dye, such as Fura-2-AM or FLUO-4 NW. nih.govunimib.it When the cells are stimulated with an agonist like C3a(70-77), the dye binds to the released Ca2+ ions, resulting in a change in its fluorescence properties. unimib.it This change is detected by a specialized instrument, such as a fluorometric imaging plate reader (FLIPR) or a multilabel spectrophotometer, which records the fluorescence intensity over time. unimib.itnih.gov The magnitude of the fluorescence change corresponds to the amount of calcium mobilized and is a direct measure of the agonist's potency and efficacy. unimib.itresearchgate.net
| Step | Procedure | Rationale |
|---|---|---|
| 1. Cell Preparation | Cells expressing C3aR (e.g., RAW264.7 macrophages) are plated in multi-well plates. unimib.it | Provides a biological system for testing receptor activation. |
| 2. Dye Loading | Cells are incubated with a cell-permeable fluorescent Ca2+ indicator dye (e.g., FLUO-4 NW). unimib.it | The dye enters the cells and is cleaved to its active, Ca2+-sensitive form. |
| 3. Stimulation | The test compound (C3a(70-77) or analog) is added to the wells. unimib.it | Agonist binding to C3aR initiates the signaling cascade leading to Ca2+ release. |
| 4. Detection | Changes in fluorescence intensity are monitored over time using a fluorometer. unimib.itnih.gov | The increase in fluorescence is proportional to the increase in intracellular Ca2+ concentration. |
| 5. Analysis | The peak fluorescence response is measured to determine the potency (EC50) and efficacy of the agonist. | Quantifies the functional response of the cell to the stimulus. |
The generation of C3a is a direct result of the activation of the complement system. frontiersin.org Therefore, measuring the concentration of C3a in biological fluids can serve as a biomarker for complement activation. hycultbiotech.com Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method used for this purpose. creative-biolabs.comnih.gov
Most commercial C3a ELISA kits use a sandwich ELISA format. hycultbiotech.comthermofisher.com In this setup, the wells of a microplate are pre-coated with a capture antibody specific for human C3a. thermofisher.com When the sample (e.g., plasma, serum) is added, the C3a present binds to this antibody. After washing, a second, biotinylated detection antibody that recognizes a different epitope on C3a is added, forming a "sandwich". hycultbiotech.com A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotin. Finally, a substrate solution is introduced, which is converted by the HRP enzyme into a colored product. hycultbiotech.com The intensity of the color is directly proportional to the amount of C3a in the sample and can be quantified by measuring the absorbance with a microplate reader. thermofisher.com
It is important to note that nascent C3a is rapidly cleaved in plasma to a more stable form, C3a-desArg, by carboxypeptidase N. bdbiosciences.com Many ELISA kits are designed to detect this stable C3a-desArg form, providing a reliable measure of total complement activation that has occurred. hycultbiotech.combdbiosciences.com
| Parameter | Description | Reference |
|---|---|---|
| Assay Principle | Solid-phase sandwich ELISA | hycultbiotech.comthermofisher.com |
| Target Analyte | Human C3a and/or C3a-desArg | hycultbiotech.combdbiosciences.com |
| Sample Types | Serum, Plasma (EDTA), Cell Culture Supernatants, Urine, Bronchoalveolar Lavage Fluid (BALF) | hycultbiotech.comthermofisher.comassaygenie.com |
| Detection Method | Colorimetric (Absorbance measured at 450 nm) | hycultbiotech.com |
| Typical Range | ~0.3-20 ng/mL | thermofisher.com |
| Sensitivity | ~0.14 ng/mL | thermofisher.com |
Techniques for Studying Cellular Interactions
Flow cytometry is a powerful, high-throughput technique used to identify and quantify the expression of the C3a receptor on different cell populations. news-medical.net This method involves labeling cells with fluorescently tagged antibodies specific to C3aR and other cell surface markers (e.g., CD markers for immune cell phenotyping). nih.govbiocompare.com As cells pass one-by-one through a laser beam, detectors measure the fluorescence emitted, allowing for the characterization of millions of individual cells. cellcarta.com
This technique has been crucial in mapping the distribution of C3aR across various immune cells. nih.gov Studies using flow cytometry have demonstrated that C3aR is expressed on human neutrophils, eosinophils, and monocytes, but not typically on B or T lymphocytes. nih.govnih.gov By combining antibodies against C3aR with a panel of markers for different cell lineages, researchers can perform detailed phenotyping to understand which specific subsets of immune cells are responsive to Complement 3a (70-77) in a mixed population, such as peripheral blood mononuclear leukocytes. nih.govcellcarta.com
Microscopy techniques provide visual evidence of receptor localization and the cellular consequences of ligand binding.
Fluorescence Microscopy: Using immunofluorescence, researchers can visualize the distribution of C3aR on the cell surface or within intracellular compartments. dokumen.pub Confocal microscopy, a specialized form of fluorescence microscopy, allows for high-resolution, three-dimensional imaging, which has been used to show C3aR localization in unexpected locations, such as on mitochondria in oxidatively stressed epithelial cells. frontiersin.orgmdpi.com This technique can also track receptor internalization upon binding of Complement 3a (70-77), a key step in signal termination and regulation. news-medical.net
Electron Microscopy (EM): EM offers unparalleled resolution to visualize ultrastructural changes in cells following exposure to Complement 3a (70-77). mdpi.com For instance, transmission electron microscopy (TEM) can reveal detailed morphological changes associated with cell activation, such as granule fusion with the plasma membrane during mast cell degranulation.
The study of Complement 3a (70-77) relies on various in vitro cell culture models that replicate physiological environments. The choice of cell model depends on the specific biological question being addressed.
Table 2: Common Cell Culture Models in C3a (70-77) Research
| Cell Type | Source/Model | Research Application |
|---|---|---|
| Monocytes/Macrophages | Primary human peripheral blood mononuclear cells (PBMCs), RAW264.7 cell line. researchgate.net | Studying chemotaxis, phagocytosis, and inflammatory cytokine production. nih.gov |
| Neutrophils | Primary human neutrophils isolated from peripheral blood. | Investigating C3aR expression, chemotaxis, and respiratory burst. nih.gov |
| Mast Cells | Human mast cell lines (e.g., HMC-1), bone marrow-derived mast cells. | Analysis of degranulation and release of inflammatory mediators. nih.gov |
| Endothelial Cells | Human Umbilical Vein Endothelial Cells (HUVECs). | Investigating effects on vascular permeability and expression of adhesion molecules. |
| Astrocytes | Primary astrocyte cultures. | Exploring the role of C3a in neuroinflammation. |
| Epithelial Cells | ARPE-19 (retinal pigment epithelial) cells. | Studying intracellular complement signaling and response to oxidative stress. frontiersin.org |
| Transfected Cell Lines | HEK293 cells expressing recombinant C3aR. | Used for high-throughput screening, signal transduction assays, and studying receptor pharmacology. nih.gov |
Structural Biology Approaches
Understanding the interaction between Complement 3a (70-77) and its receptor at the atomic level is crucial for rational drug design. Structural biology provides this detailed insight. The primary technique used to determine the high-resolution structure of the C3a receptor, both alone and in complex with its ligands, is cryo-electron microscopy (cryo-EM) . nih.gov
Recent cryo-EM studies have successfully resolved the structure of C3aR in multiple conformational states:
Apo (inactive) state: This reveals the receptor's conformation before ligand binding. nih.gov
Intermediate state: Captured with a small-molecule agonist, this shows the initial structural changes upon binding. nih.gov
Fully active state: The structure of C3aR bound to its endogenous ligand C3a (or agonists like the C-terminal pentapeptide) and coupled to its intracellular G protein (Gαi) has been determined. nih.govnih.gov
These structural snapshots provide a molecular basis for understanding how the C-terminal region of C3a, represented by the (70-77) peptide, engages with a binding pocket within the receptor. nih.gov This interaction induces a series of conformational changes that are transmitted through the transmembrane helices of the receptor, leading to the activation of the intracellular G protein and initiating the signaling cascade. nih.govresearchgate.net This knowledge is invaluable for the development of specific agonists and antagonists targeting C3aR for therapeutic purposes. nih.govfrontiersin.org
Site-Directed Mutagenesis for Receptor-Ligand Interaction Mapping
Site-directed mutagenesis is a powerful technique used to identify key amino acid residues involved in the binding and activation of a receptor by its ligand. In the context of C3a (70-77), this method has been applied to the C3a receptor (C3aR) to map the interaction sites for the full-length C3a, which inherently provides insights into the binding of its C-terminal fragment.
The exceptionally large second extracellular loop (e2 loop) of the C3aR has also been a focus of mutagenesis studies. ekb.eg These investigations have revealed that while a significant portion of the e2 loop can be deleted without affecting C3a binding, the regions adjacent to the transmembrane domains, which are rich in aspartate residues, are crucial for this interaction. ekb.eg The replacement of these anionic residues with cationic lysine (B10760008) residues significantly impairs the binding and functional response to C3a and its analog peptides. ekb.eg
These findings support a two-site interaction model, where the C-terminal region of C3a, encompassing the (70-77) sequence, engages with a primary effector site within the transmembrane core of the C3aR, while other regions of C3a may interact with secondary sites, such as the e2 loop. ekb.eg
| Mutated Residue(s) in C3aR | Location | Effect on C3a Binding | Reference |
| Arg161 | Helix IV | Abolished | nih.govresearchgate.net |
| Arg340 | Helix V | Abolished | nih.govresearchgate.net |
| Asp417 | Helix VII | Abolished | nih.govresearchgate.net |
| His81 | Helix II | Decreased | nih.gov |
| Lys96 | Helix III | Decreased | nih.gov |
| Multiple Aspartates | e2 Loop | Compromised | ekb.eg |
Cryo-EM for High-Resolution Receptor-Ligand Complex Structures
Cryogenic electron microscopy (Cryo-EM) has revolutionized structural biology by enabling the determination of high-resolution structures of biomolecular complexes in their near-native states. Recent Cryo-EM studies have provided detailed snapshots of the C3a receptor in complex with the full-length C3a anaphylatoxin and other peptide agonists. nih.govnih.govresearchgate.net
These high-resolution structures reveal the precise architecture of the ligand-binding pocket and the specific molecular interactions that govern receptor recognition and activation. embopress.org The Cryo-EM data confirms that the C-terminal portion of C3a, which includes the (70-77) sequence, penetrates deep into the transmembrane core of the C3aR. researchgate.netresearchgate.net This interaction is stabilized by a network of hydrogen bonds and electrostatic interactions between the peptide and specific residues within the receptor's transmembrane helices. embopress.orgresearchgate.net
For instance, the terminal arginine residue of C3a (Arg77), which is present in the C3a (70-77) peptide, is shown to form critical salt bridges with acidic residues in the receptor's binding pocket, a finding that is consistent with mutagenesis data. embopress.orgresearchgate.net The Cryo-EM structures also elucidate the conformational changes that occur in the receptor upon ligand binding, leading to the activation of downstream signaling pathways. nih.govembopress.org
These structural insights are invaluable for understanding the mechanism of action of C3a (70-77) and provide a rational basis for the design of novel synthetic agonists and antagonists targeting the C3aR for therapeutic purposes. nih.govresearchgate.net
Biophysical Characterization of Binding and Interactions
The interaction of Complement 3a (70-77) with its receptor and with cellular membranes can be quantified and characterized using a variety of biophysical techniques. These methods provide crucial data on the kinetics, affinity, and physical effects of these interactions.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. nih.govnih.govnih.gov It is a powerful tool for determining the binding kinetics (association and dissociation rates) and affinity of a ligand for its receptor. nih.govnih.govnih.gov
In a typical SPR experiment to study the interaction of C3a (70-77) with C3aR, the purified receptor would be immobilized on the surface of a sensor chip. nih.govnih.gov The C3a (70-77) peptide, referred to as the analyte, is then flowed over the chip surface at various concentrations. nih.govnih.gov The binding of the peptide to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.govnih.gov
| Kinetic Parameter | Description | Unit |
| Association rate constant (k_a) | The rate at which the peptide binds to the receptor. | M⁻¹s⁻¹ |
| Dissociation rate constant (k_d) | The rate at which the peptide-receptor complex dissociates. | s⁻¹ |
| Equilibrium dissociation constant (K_D) | The concentration of peptide at which half of the receptors are occupied at equilibrium; a measure of binding affinity (lower K_D indicates higher affinity). | M (molar) |
Liposome-Based Assays for Membrane Permeabilization
Liposome-based assays are valuable in vitro tools for investigating the ability of peptides to interact with and disrupt lipid membranes. nih.govnih.gov These assays typically involve the encapsulation of a fluorescent dye, such as calcein (B42510) or carboxyfluorescein, within liposomes, which are artificial lipid vesicles that mimic cell membranes. nih.govnih.govresearchgate.net
When a membrane-permeabilizing peptide like certain C3a-derived peptides is introduced, it can interact with the liposomal membrane, leading to the formation of pores or other disruptions. nih.gov This results in the leakage of the encapsulated dye into the surrounding medium, which can be quantified by an increase in fluorescence intensity (as the dye becomes dequenched upon dilution). nih.govnih.govresearchgate.net
While direct quantitative data for the membrane permeabilization activity of the specific C3a (70-77) octapeptide is not detailed in the provided search results, studies on other C3a-derived peptides have demonstrated the utility of this approach. nih.gov The degree of dye leakage can be measured at different peptide concentrations to determine the peptide's lytic potency. The lipid composition of the liposomes can also be varied to investigate the selectivity of the peptide for different membrane types (e.g., mimicking bacterial versus mammalian cell membranes). rsc.orgmdpi.com
| Assay Component | Purpose |
| Liposomes | Artificial lipid vesicles that serve as a model for cell membranes. |
| Encapsulated Fluorescent Dye (e.g., Calcein, Carboxyfluorescein) | Reporter molecule that is released upon membrane permeabilization. |
| Peptide (e.g., C3a (70-77)) | The molecule being tested for its ability to disrupt the lipid membrane. |
| Fluorometer | Instrument used to measure the increase in fluorescence intensity upon dye release. |
Emerging Research Areas and Future Directions
Development of Highly Selective C3aR Modulators
The quest for potent and selective modulators of the C3a receptor (C3aR) is a vibrant area of research, with the C3a(70-77) peptide serving as a crucial template for rational drug design. researchgate.net Structure-activity relationship (SAR) studies have been pivotal in this endeavor, systematically dissecting the contribution of each amino acid residue to receptor binding and activation. nih.govpnas.org These investigations have revealed the indispensable nature of the C-terminal arginine for C3aR activity. nih.govpnas.org
Building on this understanding, researchers have synthesized numerous analogs of C3a(70-77) to enhance potency and selectivity. Early work demonstrated that even minor modifications, such as replacing the C-terminal arginine with glycine, drastically reduce biological activity. nih.govpnas.org More recently, the focus has shifted to developing both agonists and antagonists with improved pharmacological profiles. For instance, potent hexapeptide agonists and antagonists selective for C3aR have been reported, such as FLPLAR, FIPLAR, FWTLAR, and FLTLAR as agonists, and FLTChaAR as an antagonist. nih.gov
Furthermore, the development of small-molecule, non-peptide modulators has gained traction. These compounds offer potential advantages in terms of oral bioavailability and metabolic stability. One such example is SB290157, a non-peptide antagonist of C3aR. frontiersin.org However, subsequent studies have revealed that SB290157 can act as an agonist in cells with high C3aR expression levels, highlighting the complexity of modulator design and the need for careful characterization. frontiersin.org
The table below summarizes some of the key C3aR modulators derived from or inspired by the C3a(70-77) sequence.
| Compound Name | Type | Key Features | Reference |
| C3a(70-77) | Agonist | Native C-terminal octapeptide of C3a | nih.gov |
| C3a(70-77)-Gly | Weak Agonist | Replacement of C-terminal Arginine with Glycine | nih.gov |
| FLPLAR | Agonist | Potent and selective hexapeptide | nih.gov |
| FLTChaAR | Antagonist | Hexapeptide antagonist | nih.gov |
| SB290157 | Antagonist/Partial Agonist | Non-peptide modulator | frontiersin.org |
Exploration of Novel Binding Sites and Activation Mechanisms
Understanding the precise molecular interactions between C3a(70-77) and C3aR is fundamental to designing next-generation therapeutics. The prevailing model suggests a two-site binding mechanism for the full-length C3a protein. biorxiv.org This model posits an initial low-affinity interaction involving the core of the C3a molecule and the second extracellular loop (ECL2) of the receptor, followed by a high-affinity binding of the C-terminal region, including the C3a(70-77) sequence, deep within the transmembrane helical bundle. biorxiv.org
The C-terminal arginine (Arg77) of C3a(70-77) is a critical determinant for receptor activation, forming key electrostatic interactions with residues within the receptor's binding pocket. lambris.comembopress.org Structural studies and mutagenesis have identified specific residues in C3aR, such as those in the transmembrane domains, that are crucial for ligand binding and subsequent signal transduction. nih.gov
Recent cryo-electron microscopy (cryo-EM) structures of the C3a-C3aR complex have provided unprecedented insights into the binding interface. embopress.org These studies have revealed that upon binding, the C-terminal tail of C3a, encompassing the 70-77 region, adopts a distinct conformation, allowing it to penetrate the receptor core. biorxiv.org Specifically, residues from Arg65 to Arg77 of C3a establish extensive interactions with ECL1, ECL2, ECL3, and transmembrane helices 2 through 7 of C3aR. nih.gov
While the primary binding site for the C-terminal region is well-established, the possibility of allosteric binding sites on C3aR remains an area of active investigation. The discovery of such sites could open up new avenues for the development of allosteric modulators that fine-tune receptor activity rather than simply blocking or fully activating it.
Interplay with Other Complement Components and Immune Pathways
The biological effects of C3a(70-77) are not exerted in isolation but are part of a complex network of interactions within the complement system and the broader immune landscape. A key area of research is the crosstalk between the C3a and C5a anaphylatoxins and their respective receptors, C3aR and C5aR. pnas.org Both C3a and C5a are potent inflammatory mediators, and their coordinated action can significantly amplify inflammatory responses. researchgate.net
Studies using C3a(70-77) have helped to dissect the specific contributions of C3aR activation to this interplay. For instance, research has shown that C3a and C5a can act synergistically to induce the release of pro-inflammatory mediators from various immune cells. pnas.org In some contexts, however, the signaling pathways activated by C3aR and C5aR can have opposing effects. nih.gov
The activation of C3aR by C3a(70-77) triggers a cascade of intracellular signaling events, primarily through G protein-coupled pathways. nih.gov In immune cells, this typically involves the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. biorxiv.org This is often accompanied by an increase in intracellular calcium concentrations and the activation of downstream signaling molecules such as extracellular signal-regulated kinase (ERK) and Akt. nih.govresearchgate.net
The interplay of C3aR signaling with other immune pathways, such as Toll-like receptor (TLR) signaling, is another critical area of investigation. karger.com Understanding how C3a(70-77) modulates the responses of immune cells to other stimuli is essential for a comprehensive understanding of its role in inflammatory and infectious diseases.
Advanced Computational Approaches for Peptide and Peptidomimetic Design
The development of novel C3aR modulators based on the C3a(70-77) scaffold is increasingly being driven by advanced computational methods. depositolegale.itfrontiersin.org These in silico approaches allow for the rational design and virtual screening of large libraries of peptides and peptidomimetics, accelerating the discovery of lead compounds with desired properties. frontiersin.orgscilit.com
One powerful strategy is the use of de novo protein design frameworks. nih.gov These computational tools can generate novel amino acid sequences that are predicted to fold into a specific three-dimensional structure and bind to a target receptor. nih.gov This approach has been successfully applied to design novel agonists and antagonists of C3aR based on the C3a fold. nih.gov
Molecular dynamics (MD) simulations are another invaluable tool for studying the dynamic interactions between C3a(70-77) analogs and C3aR at an atomic level. MD simulations can provide insights into the conformational changes that occur upon ligand binding and help to identify key residues involved in the interaction. This information can then be used to guide the design of new modulators with improved affinity and selectivity.
Furthermore, quantitative structure-activity relationship (QSAR) modeling is employed to correlate the structural features of C3a(70-77) analogs with their biological activity. mdpi.com By identifying the physicochemical properties that are important for receptor binding and activation, QSAR models can be used to predict the activity of novel compounds before they are synthesized, thereby streamlining the drug discovery process.
Applications of C3a(70-77) and its Analogs as Research Probes
Beyond its therapeutic potential, C3a(70-77) and its synthetic analogs serve as indispensable research tools for investigating the complement system and its role in various physiological and pathological processes. glpbio.com The ability of this octapeptide to specifically activate C3aR makes it a valuable probe for studying the downstream signaling pathways and cellular responses mediated by this receptor. researchgate.netunimib.it
For example, C3a(70-77) is routinely used in in vitro and in vivo studies to investigate the role of C3aR in inflammation, immune cell trafficking, and tissue injury. nih.gov By selectively activating C3aR, researchers can dissect its specific contributions from those of other complement components and inflammatory mediators.
To facilitate these studies, a variety of modified C3a(70-77) analogs have been developed. A notable example is the creation of fluorescently labeled C3a analogs. researcher.lifenih.gov These probes, such as europium-labeled synthetic C3a, allow for direct visualization and quantification of ligand-receptor interactions. researcher.lifenih.gov They are particularly useful for receptor binding assays, receptor localization studies using fluorescence microscopy, and for screening new C3aR modulators in a high-throughput format. researcher.lifenih.gov
The use of C3a(70-77) and its analogs as research probes continues to expand, providing valuable insights into the intricate biology of the complement system and paving the way for the development of novel therapeutic strategies for a wide range of inflammatory and immune-mediated diseases.
Conclusion
Summary of Key Research Findings on C3a(70-77)
Complement 3a (70-77), also denoted as C3a(70-77), is a synthetic octapeptide that corresponds to the C-terminal portion of the human complement component 3a (C3a). nih.govanaspec.com Extensive research has elucidated that this fragment, while significantly smaller than the parent C3a molecule, retains a notable fraction of its biological activities. anaspec.commedchemexpress.com
Key findings have consistently demonstrated that C3a(70-77) exhibits anaphylatoxin-like functions, albeit with a lower potency, estimated to be around 1-2% of the activity of the full C3a protein. anaspec.commedchemexpress.com These activities include the induction of smooth muscle contraction in tissues such as the guinea pig ileum and uterus, the stimulation of histamine (B1213489) release from rat mast cells, and an increase in vascular permeability in both guinea pig and human skin. anaspec.commedchemexpress.com The C-terminal arginine residue has been identified as a critical component for these biological functions. pnas.org
A significant area of research has focused on the immunomodulatory roles of C3a(70-77). Studies have shown its ability to modulate human lymphocyte functions. nih.gov Specifically, C3a(70-77) has been found to inhibit the generation of leukocyte inhibitory factor (LIF) by human mononuclear leukocytes and T lymphocytes in a concentration-dependent manner. nih.gov Furthermore, it has been demonstrated that C3a(70-77) can selectively interact with and deplete the helper/inducer population of T lymphocytes, suggesting a role in the selective regulation of T lymphocyte activities. nih.gov
The interaction of C3a(70-77) with its receptor, the C3a receptor (C3aR), has also been a subject of investigation. medchemexpress.comwikipedia.org The peptide has been shown to specifically bind to C3a binding sites, as evidenced by its ability to selectively desensitize smooth muscle to subsequent stimulation by C3a. medchemexpress.com
Interactive Data Table: Summary of C3a(70-77) Biological Activities
| Biological Activity | Model System | Key Findings |
| Smooth Muscle Contraction | Guinea Pig Ileum and Uterus | Induces contraction, demonstrating anaphylatoxin-like activity. anaspec.commedchemexpress.com |
| Histamine Release | Rat Mast Cells | Stimulates the release of vasoactive amines. anaspec.commedchemexpress.com |
| Vascular Permeability | Guinea Pig and Human Skin | Increases vascular permeability. anaspec.commedchemexpress.com |
| Immunomodulation | Human Mononuclear Leukocytes and T Lymphocytes | Inhibits the generation of leukocyte inhibitory factor (LIF). nih.gov |
| T Lymphocyte Interaction | Human T Lymphocytes | Selectively interacts with the helper/inducer T lymphocyte population. nih.gov |
Unanswered Questions and Future Research Trajectories
Despite the valuable insights gained from existing research on C3a(70-77), several questions remain unanswered, paving the way for future investigative directions.
A primary area for future research is the precise nature of the interaction between C3a(70-77) and its receptor, C3aR. While it is known to bind to C3aR, the specific binding kinetics and the conformational changes induced in the receptor upon binding of this smaller peptide compared to the full C3a molecule are not fully understood. Some studies suggest the possibility of C3a(70-77) interacting with other receptors, a hypothesis that warrants further investigation. nih.govfrontiersin.org Elucidating the detailed molecular interactions could provide a basis for the rational design of more potent and selective analogs.
The intracellular signaling pathways triggered by C3a(70-77) binding to C3aR also require more in-depth exploration. While the broader C3a/C3aR signaling has been studied, it is not entirely clear if C3a(70-77) activates the same repertoire of downstream signaling cascades as the full-length C3a, and whether the magnitude and duration of this signaling differ. Understanding these nuances is crucial for predicting the full spectrum of cellular responses to this octapeptide.
The therapeutic potential of C3a(70-77) and its derivatives represents a significant and exciting avenue for future research. Given its immunomodulatory properties, there is potential for developing C3a(70-77)-based peptides as therapeutic agents for inflammatory and autoimmune diseases. Future research should focus on designing and synthesizing novel analogs with enhanced stability, receptor affinity, and specific agonist or antagonist properties. researchgate.net Investigating the therapeutic efficacy of such analogs in preclinical models of disease is a logical and critical next step.
Interactive Data Table: Future Research Directions for C3a(70-77)
| Research Area | Key Unanswered Questions | Potential Future Studies |
| Receptor Interaction | Does C3a(70-77) bind to receptors other than C3aR? What are the precise binding kinetics and induced conformational changes? | - Receptor binding assays with a panel of related receptors. - Structural biology studies (e.g., crystallography, cryo-EM) of the C3a(70-77)-C3aR complex. |
| Signal Transduction | Does C3a(70-77) activate the same downstream signaling pathways as full-length C3a? Are there differences in signaling dynamics? | - Comparative analysis of intracellular signaling pathways (e.g., calcium mobilization, ERK phosphorylation) activated by C3a and C3a(70-77). |
| In Vivo Studies | What are the pharmacokinetic and pharmacodynamic profiles of C3a(70-77) in vivo? What is its role in animal models of disease? | - Administration of C3a(70-77) in animal models of inflammation and autoimmune disease to assess its effects on disease progression. |
| Therapeutic Potential | Can C3a(70-77) be modified to create more potent and selective therapeutic agents? | - Design and synthesis of C3a(70-77) analogs with improved stability and receptor affinity. - Evaluation of these analogs as agonists or antagonists for the treatment of inflammatory conditions. researchgate.net |
Q & A
Q. What are the structural characteristics of C3a(70-77), and how do they influence its biological activity?
C3a(70-77) is an 8-amino acid peptide (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) corresponding to the C-terminal region of the full-length C3a protein. Despite lacking 69 residues from the N-terminus, it retains 1–2% of C3a's biological activity, including histamine release, mast cell degranulation, and receptor binding specificity . The truncated structure limits its ability to fully engage with the C3a receptor (C3aR), necessitating higher concentrations (≥10⁻⁷ M) to elicit measurable effects . Its specificity for C3aR is demonstrated by cross-desensitization assays, where pretreatment with C3a(70-77) blocks subsequent responses to natural C3a but not to related anaphylatoxins like C5a .
Q. What are the recommended storage conditions and solvent systems for C3a(70-77) to maintain stability?
C3a(70-77) is soluble in DMSO (10 mM stock solutions) and should be stored as a lyophilized powder at -80°C for long-term stability (up to 2 years) or -20°C for short-term use (1 year). In solvent, aliquots stored at -80°C remain stable for 6 months, while -20°C storage is limited to 1 month. Repeated freeze-thaw cycles should be avoided to prevent degradation . For in vivo studies, formulations often combine DMSO with PEG300 and Tween 80 to improve solubility and biocompatibility .
Q. How does C3a(70-77) interact with the complement system and its receptors?
C3a(70-77) binds selectively to C3aR, a G-protein-coupled receptor expressed on immune cells (e.g., monocytes, mast cells). This interaction triggers intracellular signaling pathways, such as calcium flux and MAPK activation, which mediate pro-inflammatory responses like vascular permeability and cytokine release . However, its weak activity relative to full-length C3a limits its utility in studying systemic complement activation, making it more suitable for receptor-specific assays .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of C3a(70-77) across experimental models?
Discrepancies often arise from concentration-dependent effects or cell-type specificity. For example, C3a(70-77) inhibits leukocyte inhibitory factor (LIF) generation in human mononuclear cells at ≥10⁻⁷ M, achieving >75% suppression at 10⁻⁶ M , but promotes inflammation in rodent models via mast cell activation . To resolve contradictions:
Q. What methodological considerations are critical when designing in vitro experiments to study C3a(70-77)-induced immune modulation?
- Cell Culture Conditions: Use primary human mononuclear cells or C3aR-transfected cell lines to ensure receptor relevance. Pre-treat cells with protease inhibitors to prevent peptide degradation .
- Controls: Include full-length C3a and C5a to confirm receptor specificity.
- Assay Endpoints: Measure downstream markers like LIF suppression (ELISA) or calcium flux (fluorometry) .
- Data Normalization: Account for batch-to-batch peptide variability by normalizing activity to a reference standard .
Q. What strategies can enhance the functional efficacy of C3a(70-77) given its reduced bioactivity compared to full-length C3a?
- Concentration Optimization: Use ≥10⁻⁶ M for in vitro studies to compensate for low potency .
- Synergistic Agonists: Combine with toll-like receptor (TLR) ligands to amplify immune responses .
- Structural Modification: Introduce stabilizing residues (e.g., D-amino acids) to improve receptor binding .
- Nanoparticle Delivery: Encapsulate the peptide to enhance bioavailability in vivo .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on C3a(70-77)’s role in inflammation?
While C3a(70-77) suppresses LIF in human leukocytes , it induces pro-inflammatory responses in mast cells . This duality reflects tissue-specific receptor expression and signaling pathways. Researchers should:
- Contextualize findings within the experimental model (e.g., immune cell type, species).
- Perform dose-response curves to identify biphasic effects.
- Integrate multi-omics data (e.g., transcriptomics) to map downstream pathways .
Methodological Best Practices
- Peptide Handling: Reconstitute in anhydrous DMSO to avoid hydrolysis.
- In Vivo Dosing: Convert concentrations using body surface area (e.g., 20 mg/kg in mice ≈ 10 mg/kg in rats via Km coefficient adjustments) .
- Ethical Compliance: Adhere to guidelines prohibiting non-research uses (e.g., human trials) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
